HC Yellow no. 15

Vue d'ensemble

Description

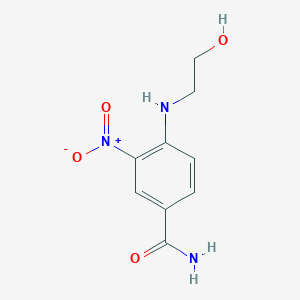

HC Yellow No. 15, also known as 4-[(2-Hydroxyethyl)amino]-3-nitrobenzamide, is a synthetic dye primarily used in the cosmetic industry, particularly in hair dye formulations. This compound is part of the nitro dye family and is known for its vibrant yellow color. It is used in both temporary and semi-permanent hair dyes due to its ability to adhere to hair fibers without the need for oxidative reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of HC Yellow No. 15 involves the nitration of 4-aminobenzamide followed by the introduction of a hydroxyethyl group. The reaction typically proceeds as follows:

Nitration: 4-aminobenzamide is treated with a nitrating agent, such as a mixture of sulfuric acid and nitric acid, to introduce a nitro group at the meta position relative to the amine group.

Hydroxyethylation: The nitro-substituted benzamide is then reacted with ethylene oxide or ethylene carbonate under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The nitro group in this compound can be reduced to an amino group under catalytic hydrogenation conditions, resulting in the formation of 4-[(2-Hydroxyethyl)amino]-3-aminobenzamide.

Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of 4-[(2-Hydroxyethyl)amino]-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Cosmetic Industry

Hair Dyes

HC Yellow No. 15 is predominantly utilized in hair coloring products due to its ability to adhere to hair fibers without requiring oxidative reactions. This characteristic allows for both temporary and semi-permanent hair dyes that are resistant to washing.

Safety Assessments

The use of this compound in cosmetics has undergone rigorous safety evaluations. The Scientific Committee on Consumer Safety (SCCS) has concluded that it is safe for use at concentrations up to 1% in oxidative formulations and 1.5% in non-oxidative formulations . Ongoing research continues to assess its safety profile, particularly concerning potential skin sensitization and irritation risks.

Scientific Research Applications

Chemistry

this compound serves as a model compound in studies focused on nitroaromatic reduction and substitution reactions. Its chemical structure allows researchers to investigate reaction mechanisms pertinent to nitro compounds.

Biology

In biological contexts, this compound is employed in cell staining techniques due to its vibrant color and capacity to bind to cellular components through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This property makes it useful for visualizing cellular structures during microscopic examinations.

Medicine

Research into this compound's potential applications in drug delivery systems is ongoing. Modifications of its chemical structure may enhance drug solubility and targeting capabilities, making it a candidate for future pharmaceutical developments.

Industrial Applications

Textile Dyeing

In the textile industry, this compound is used for dyeing fabrics, where it interacts with fibers through adsorption or diffusion processes, resulting in effective coloration. Its stability and resistance to fading make it an attractive option for various textile applications.

Data Summary Table

Case Studies

- Cosmetic Safety Assessment : A comprehensive review conducted by the SCCS evaluated the safety of this compound in hair coloring products, concluding that it poses minimal risk when used within specified concentration limits. This assessment involved analyzing potential skin sensitization effects and long-term exposure risks.

- Biological Staining Research : In a study published in the International Journal of Secondary Metabolite, this compound was tested for its efficacy as a biological stain, demonstrating significant binding to cellular components which enhanced visualization under microscopy.

- Drug Delivery System Development : A recent investigation explored modifying this compound's chemical structure to improve its performance as a drug carrier, focusing on enhancing solubility and targeting specific tissues or cells within biological systems.

Mécanisme D'action

The primary mechanism of action of HC Yellow No. 15 in hair dyeing involves its ability to penetrate the hair cortex and bind to keratin fibers. The hydroxyethyl group enhances its solubility in water, allowing it to diffuse into the hair shaft. Once inside, the nitro group interacts with the hair’s natural pigments, resulting in a vibrant yellow color. The compound’s stability ensures that the color remains intact for several washes .

Comparaison Avec Des Composés Similaires

HC Yellow No. 10: Another nitro dye used in hair coloring, but with different substituents on the benzene ring.

HC Blue No. 2: A nitro dye with a similar structure but different chromophore, resulting in a blue color.

HC Red No. 3: A nitro dye with a red chromophore, used in hair dye formulations.

Uniqueness: HC Yellow No. 15 is unique due to its specific combination of a hydroxyethyl group and a nitro group on the benzamide structure. This combination provides a balance of solubility, color intensity, and stability, making it particularly suitable for semi-permanent hair dyes. Its ability to bind to hair fibers without the need for oxidative reactions sets it apart from other dyes that require more complex application processes .

Activité Biologique

HC Yellow No. 15 is a synthetic dye primarily used in cosmetic formulations, particularly hair dyes. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the current literature on this compound, focusing on its biological interactions, toxicity, and safety assessments.

Chemical Structure and Properties

This compound belongs to a class of azo dyes characterized by their vibrant colors and stability in various formulations. Its chemical structure typically features an azo group (-N=N-) which is responsible for its coloring properties.

Biological Activity

1. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. In various studies, it has been observed that:

- Acute Toxicity : this compound showed low acute toxicity in animal models, with no significant lethality at high doses (up to 2000 mg/kg) .

- Chronic Exposure : Long-term exposure studies indicated no significant adverse effects on reproductive performance or teratogenicity in animal models .

2. Genotoxicity

Genotoxicity tests are critical for understanding the potential of this compound to cause DNA damage:

- Ames Test : Results from the Ames test indicated that this compound did not induce mutations in Salmonella typhimurium strains, suggesting it is non-mutagenic .

- Chromosomal Aberrations : Some studies reported that while this compound did not cause significant chromosomal aberrations, it is essential to consider the concentration and exposure duration .

Case Studies

Case Study 1: Occupational Exposure

A study examining occupational exposure to hair dyes containing this compound found no significant increase in cancer risk among hairdressers compared to the general population . This suggests that under normal usage conditions, this compound may not pose a significant carcinogenic risk.

Case Study 2: Sensitization and Allergic Reactions

Clinical assessments involving repeated insult patch tests demonstrated that this compound could cause skin sensitization in a small percentage of individuals, highlighting the need for caution in sensitive populations .

Research Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

4-(2-hydroxyethylamino)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c10-9(14)6-1-2-7(11-3-4-13)8(5-6)12(15)16/h1-2,5,11,13H,3-4H2,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIFOTHJSSDGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160645 | |

| Record name | HC Yellow no. 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138377-66-9 | |

| Record name | HC Yellow no. 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138377669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Yellow no. 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HC YELLOW NO. 15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV51479KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.